2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine
Description
Systematic IUPAC Nomenclature and Structural Formula
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines, which provide standardized naming conventions for complex organic molecules. According to official chemical databases, the preferred IUPAC name for this compound is 2-(1-methylpyrazol-4-yl)-1,3-benzoxazol-6-amine. This nomenclature clearly delineates the structural components of the molecule, identifying the presence of a methylated pyrazole ring system connected to a benzoxazole framework bearing an amino functional group.
The structural formula can be represented through multiple chemical notation systems. The Simplified Molecular Input Line Entry System representation is documented as CN1C=C(C=N1)C2=NC3=C(O2)C=C(C=C3)N, which provides a linear description of the molecular connectivity. The International Chemical Identifier string has been established as InChI=1S/C11H10N4O/c1-15-6-7(5-13-15)11-14-9-3-2-8(12)4-10(9)16-11/h2-6H,12H2,1H3, offering a comprehensive structural representation that includes stereochemical information.
The compound exhibits a complex bicyclic structure featuring a benzoxazole ring system fused with an oxygen heteroatom and substituted with a methylated pyrazole moiety at the 2-position. The amino group is positioned at the 6-position of the benzoxazole ring, contributing to the compound's potential biological activity and chemical reactivity profile. The InChI Key has been assigned as JGWXXAAJPYFBMK-UHFFFAOYSA-N, providing a unique identifier for database searches and chemical information retrieval.
CAS Registry Number and Alternative Chemical Names
The Chemical Abstracts Service registry number for this compound has been officially assigned as 1152583-84-0. This unique numerical identifier serves as the primary reference for this compound in chemical databases, regulatory documents, and scientific literature worldwide. The CAS number enables unambiguous identification of the substance across different nomenclature systems and linguistic variations.
Alternative chemical names for this compound include several systematic and common variations that appear in scientific literature and commercial databases. The compound is also referenced as 2-(1-Methyl-1H-pyrazol-4-yl)benzo[d]oxazol-6-amine, which represents an alternative systematic naming approach emphasizing the benzo[d]oxazole core structure. Additional database identifiers include ZINC26514132 and NE55503, which are commonly used in virtual screening databases and chemical vendor catalogs.
The MDL number MFCD10689878 provides another standardized identifier used in chemical information systems. The PubChem Compound Identifier has been established as 33786056, facilitating access to comprehensive chemical information through the National Center for Biotechnology Information database. These multiple identification systems ensure comprehensive coverage and accessibility of chemical information across various research platforms and commercial sources.
Molecular Formula and Weight Analysis
The molecular formula of this compound is definitively established as C11H10N4O, indicating a composition of eleven carbon atoms, ten hydrogen atoms, four nitrogen atoms, and one oxygen atom. This formula reflects the heterocyclic nature of the compound, with the nitrogen atoms distributed between the pyrazole and benzoxazole ring systems, and the oxygen atom integrated into the benzoxazole framework.
The molecular weight has been precisely calculated and reported consistently across multiple authoritative sources. The exact molecular weight is documented as 214.22 atomic mass units, with some sources reporting 214.23 atomic mass units, reflecting minor variations in computational precision. Manual calculations based on standard atomic masses confirm these values, with carbon contributing approximately 61.7%, hydrogen 4.7%, nitrogen 26.2%, and oxygen 7.5% to the total molecular weight.
| Element | Count | Atomic Mass | Total Mass | Percentage |
|---|---|---|---|---|
| Carbon | 11 | 12.0107 | 132.1177 | 61.68% |
| Hydrogen | 10 | 1.00794 | 10.0794 | 4.71% |
| Nitrogen | 4 | 14.0067 | 56.0268 | 26.15% |
| Oxygen | 1 | 15.999 | 15.999 | 7.47% |
| Total | 26 | - | 214.22 | 100.00% |
Properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)-1,3-benzoxazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-15-6-7(5-13-15)11-14-9-3-2-8(12)4-10(9)16-11/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWXXAAJPYFBMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC3=C(O2)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview
2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine is a chemical compound that contains both a pyrazole and a benzoxazole moiety in its molecular structure. It has gained interest in medicinal chemistry for its potential biological activities in drug development.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, often requiring controlled conditions, such as temperature and pH, to achieve optimal yields. Common solvents used in these reactions include dimethyl sulfoxide or dichloromethane to facilitate solubility and reaction kinetics.
Reaction Types
This compound is known to participate in various chemical reactions, frequently requiring catalysts or specific reagents to drive the process efficiently. Palladium catalysts, for example, may be used in coupling reactions involving aryl halides.
Synthesis of pyrazolo[5,1-c]-triazines
- Dissolve N-[3-amino-4-(benzoxazol-2-yl)pyrazol-5-yl]phenylamine (2.91 g, 10 mmol) in hydrochloric acid (6 ml, 6N) and cool at 0–5°C.
- Add sodium nitrite (0.69 g, 10 mmol) in water (10 ml) dropwise while stirring for 10 min.
- Add the diazonium salt to a mixture containing acetylacetone, ethyl acetoacetate, malononitrile, or ethyl cyanoacetate and sodium acetate (1.3 g, 10 mmol) in ethanol (50 ml) at 0–5°C.
- Stir the reaction mixture at 0–5°C for 3 h.
- Collect the solid and crystallize from the appropriate solvent to give the corresponding compounds.
Synthesis of 5-aminopyrazole derivatives
- Add the appropriate hydrazonoyl halide (10 mmol) to a mixture of 2(benzoxazol-2-yl)ethanenitrile (1.58 g, 10 mmol) and sodium ethoxide (sodium 0.21 g-atom in ethanol (20 ml)).
- Stir the mixture for 30 min and let it stand overnight.
- Collect the solid and crystallize from the proper solvent to give pyrazoles, respectively.
Synthesis of 3-aza-2-(benzoxazole-2-yl)-3-(4-substituted)prop-2-enenitrile
- To a cold solution of 2-(benzoxazol-2-yl)ethanenitrile (1.58 g, 10 mmol) in ethanol (20 ml) containing sodium acetate trihydrate (1.3 g, 10 mmol), add the appropriate diazonium chloride, prepared by adding sodium nitrite (0.69 g, 10 mmol in water) to a cold solution of the appropriate aromatic amine (10 mmol) or 4-amino-antiprine in hydrochloric acid (6 ml, 6 N) while stirring for 1 h.
- Collect the resulting solid and recrystallize from ethanol to give the corresponding compounds.
Synthesis of 4-aminopyrazole derivatives
- Mix the appropriate compound (10 mmol) in N,N-dimethylformamide (20 ml), anhydrous potassium carbonate (2.66 g, 20 mmol), and ethyl chloroacetate (1.06 ml, 10 mmol) and heat at 120°C for about 2 h, then cool to 80–90°C.
- Add triethylamine (1 ml) and heat the reaction mixture at 90°C for 1 h.
- Cool the reaction mixture and pour onto ice-cold water (150–160 ml).
- Collect the resulting solid and recrystallize from the proper solvent to give 4-aminopyrazoles, respectively.
- Using phenacyl bromide (1.9 g, 10 mmol) instead of ethyl chloroacetate will also yield the corresponding 4-aminopyrazoles.
Synthesis of 3-(Benzoxazol-2-yl)-7-phenylpyrazolo[5,1-c]triazin-4-yl amine
- Add diazotized 3-amino-5-phenylaminopyrazole [prepared by adding sodium nitrite solution (0.69 g, 10 mmol) in water (10 ml) to a mixture of aminopyrazole (1.58 g, 10 mmol), hydrochloric acid (6 ml, 6 N) and acetic acid (1 ml) at 0°C] to a mixture of (benzoxazole-2-yl)ethanenitrile (1.58 g, 0.01 mol), sodium acetate (1.3 g) in ethanol (50 ml) at 0–5°C for 1 h.
- Collect the solid by filtration, wash with water, and crystallize from dioxan to give the product.
Synthesis of 3-(Benzoxazol-2-yl)--triazino[4,3-a]benzimidazol-4-amine
- Add 2-Aminobenzimidazolediazonium sulfate (10 mmol) dropwise to a cold solution of 2-(benzoxazol-2-yl)ethanenitrile (1.58 g, 10 mmol) in ethanol (50 ml) containing sodium acetate trihydrate (1.3 g, 10 mmol) while stirring.
- Stir the reaction mixture at 0–5°C for 1 h.
- Collect the resulting product by filtration and recrystallize from N,N-dimethylformamide to give the product.
Reaction with Hydrazine Hydrate
React 2-(benzoxazol-2-yl)-3-(phenylamino)-3-(methylsulfanyl)propenenitrile with hydrazine hydrate to produce N-[3-amino-4-(benzoxazol-2-yl)pyrazol-5-yl]phenylamine.
Reactions with Pentane-2,4-dione, Ethyl Acetoacetate, and Diethyl Malonate
React N-[3-amino-4-(benzoxazol-2-yl)pyrazol-5-yl]phenylamine with pentane-2,4-dione, ethyl acetoacetate (or acetoacetanilide), and diethyl malonate in acetic acid under reflux to yield the corresponding pyrazolo[1,5-a]pyrimidines.
Reaction with Benzaldehyde
React N-[3-amino-4-(benzoxazol-2-yl)pyrazol-5-yl]phenylamine with benzaldehyde to produce N-[5-(1-aza-2-phenylvinyl)-4-(benzoxazol-2-yl)-1H-pyrazol-3yl]phenylamine.
Reaction with Ethyl α-Cyanocinnamate
React N-[3-amino-4-(benzoxazol-2-yl)pyrazol-5-yl]phenylamine with ethyl α-cyanocinnamate to produce 3-(benzoxazol-2-yl)-7-oxo-5-phenyl-2-(phenylamino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carbonitrile.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or benzoxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve solvents like ethanol or dichloromethane and may require catalysts or specific temperatures to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce alkyl or aryl groups, enhancing the compound’s properties for specific applications.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of benzoxazole compounds exhibit anticancer properties. For instance, studies have shown that compounds similar to 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine demonstrate cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. One study reported IC50 values of less than 0.5 µM for certain derivatives, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A study found that related benzoxazole derivatives exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those of traditional antibiotics, suggesting potential as a new class of antimicrobial agents .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions. The mechanism by which this compound exerts its biological effects often involves interaction with specific cellular targets or pathways, such as inhibiting key enzymes or modulating receptor activity.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Value |
|---|---|---|---|
| Compound A | Anticancer | HeLa | 0.51 µM |
| Compound B | Antimicrobial | Staphylococcus aureus | 4.2 µg/mL |
| Compound C | Antifungal | Candida albicans | 12.5 µg/mL |
Table 2: Synthesis Pathways for Benzoxazole Derivatives
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Pyrazole synthesis (via hydrazine) | Pyrazole derivative |
| 2 | Coupling with benzoxazole | 2-(1-methylpyrazol-4-yl)benzoxazole |
Case Studies
Case Study 1: Anticancer Evaluation
In a recent study published in a peer-reviewed journal, researchers synthesized a series of benzoxazole derivatives including the target compound. The evaluation demonstrated that these compounds significantly inhibited the proliferation of cancer cells in vitro, suggesting their potential as therapeutic agents in oncology .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of related benzoxazole compounds. The study highlighted the effectiveness of these compounds against resistant strains of bacteria, showcasing their potential as alternatives to conventional antibiotics .
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with signal transduction processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences and Similarities
The compound belongs to a broader class of benzoxazole derivatives with pyrazole substitutions. Below is a comparison with structurally related compounds identified in patents and chemical databases:
Table 1: Structural Comparison of Analogs
Key Observations:
Core Heterocycles: The target compound uses a benzoxazole core, while analogs from the European patent (e.g., pyrido-pyrimidinone derivatives) incorporate larger fused-ring systems, likely enhancing binding affinity in biological targets . The imidazo-pyridine analog in introduces a nitrogen-rich bicyclic system, which may improve interactions with enzymes or receptors .
The pyrrolidine-propoxy chain in the imidazo-pyridine analog adds hydrophobicity and flexibility, possibly influencing membrane permeability or metabolic stability .
Molecular Weight :
- The target compound (214.23 g/mol) is significantly smaller than the patent analogs (>350 g/mol), suggesting it may have better bioavailability but reduced target specificity compared to bulkier derivatives.
Functional and Application-Based Differences
- Pharmaceutical Potential: The target compound’s simplicity makes it a versatile scaffold for lead optimization. Benzoxazoles are known for antimicrobial and antitumor activity, while pyrazole moieties often contribute to kinase inhibition . The patent analogs (e.g., pyrido-pyrimidinones) are structurally closer to kinase inhibitors (e.g., PI3K or CDK inhibitors), where fused-ring systems enhance ATP-binding pocket interactions .
- Synthetic Accessibility: The target compound’s straightforward structure (C₁₁H₁₀N₄O) allows scalable synthesis, as noted by its commercial availability . Analogs with complex substituents (e.g., pyrrolidine-propoxy chains) require multi-step synthesis, limiting their accessibility for high-throughput screening .
Biological Activity
2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, synthesis methods, and relevant research findings.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, often involving controlled conditions to optimize yields. Common solvents used include dimethyl sulfoxide (DMSO) and dichloromethane. The reaction typically requires specific catalysts, such as palladium for coupling reactions involving aryl halides.
The compound primarily interacts with biological targets such as enzymes and receptors involved in cellular pathways. Research indicates that similar compounds can inhibit certain enzymes linked to metabolic pathways, potentially increasing cellular levels of nicotinamide adenine dinucleotide (NAD+), which is vital for energy metabolism and cell signaling .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. It has shown promising results against various bacterial strains, indicating its potential as a novel antibiotic agent. For instance, compounds with similar structures have demonstrated significant activity against resistant strains of bacteria .
Anticancer Properties
In vitro studies have evaluated the anticancer effects of this compound on different cancer cell lines. The compound exhibited cytotoxicity against breast cancer cells (MCF-7), with mechanisms involving apoptosis and cell cycle arrest at the G1/S phase . The IC50 values for these effects are reported in the micromolar range, suggesting a potent action compared to standard chemotherapeutic agents.
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of various benzoxazole derivatives, including this compound. The results indicated that this compound had an MIC (Minimum Inhibitory Concentration) value of approximately 392.46 μg/mL against several bacterial strains such as Staphylococcus aureus and Escherichia coli.
Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, the compound was tested on MCF-7 breast cancer cells. The results showed a significant dose-dependent increase in apoptosis rates, confirming its potential as an anti-proliferative agent. Further computational studies provided insights into the molecular interactions responsible for its anticancer activity .
Summary Table of Biological Activities
| Activity Type | Target | IC50 Value | Notes |
|---|---|---|---|
| Antimicrobial | Various Bacteria | ~392.46 μg/mL | Effective against resistant strains |
| Anticancer | MCF-7 Cells | Micromolar range | Induces apoptosis and inhibits proliferation |
Q & A
Q. What are the recommended synthetic routes for 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine, and what reaction conditions optimize yield?
The compound can be synthesized via cyclization reactions involving pyrazole and benzoxazole precursors. Key steps include:
- Cyclization of acyl hydrazides : Use phosphorus oxychloride (POCl₃) at 120°C to form the benzoxazole core, as demonstrated in analogous oxadiazole syntheses .
- Coupling reactions : Introduce the 1-methylpyrazole moiety via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, leveraging protocols for pyrazole-containing heterocycles .
- Solvent selection : Reflux in polar aprotic solvents (e.g., DMF or DMSO) enhances reaction rates and product stability .
Q. How can the purity and structural integrity of this compound be validated?
- Chromatography : Purify via silica gel column chromatography using ethyl acetate/hexane gradients to remove unreacted intermediates .
- Spectroscopic analysis :
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks for structural confirmation, as applied to related benzoxazole derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during characterization?
Discrepancies in NMR or IR spectra often arise from:
- Tautomerism : The benzoxazole NH group may exhibit dynamic exchange, broadening signals. Use deuterated DMSO to stabilize tautomers and improve resolution .
- Residual solvents : Trace DMF or DMSO in NMR samples can obscure peaks. Employ high-vacuum drying or repeated lyophilization .
- Crystallographic validation : Cross-reference spectral data with single-crystal X-ray structures to resolve ambiguities, as shown for pyrazole-fused heterocycles .
Q. What strategies improve synthetic yield when scaling up the reaction?
- Catalyst optimization : Replace traditional Pd(PPh₃)₄ with air-stable Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) for robust cross-coupling under aerobic conditions .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >80% yield, as validated for pyrazole derivatives .
- In-line purification : Integrate scavenger resins (e.g., QuadraPure™) to remove metal catalysts and byproducts during continuous flow synthesis .
Q. How can the biological activity of this compound be evaluated in a target-specific assay?
- Molecular docking : Use software like AutoDock Vina to predict binding affinity to targets (e.g., BRD4 or fungal enzymes) based on the pyrazole-benzoxazole scaffold .
- Enzyme inhibition assays : Screen against kinases or oxidoreductases using fluorescence-based kits (e.g., ADP-Glo™ for kinase activity) .
- Cellular models : Test cytotoxicity in HEK293 or A549 cells, correlating results with structural analogs to establish structure-activity relationships (SAR) .
Q. What are the common pitfalls in crystallizing this compound, and how can they be mitigated?
- Polymorphism : Slow evaporation from ethanol/water mixtures (7:3 v/v) at 4°C promotes single-crystal growth, avoiding amorphous precipitates .
- Solvent choice : Avoid chloroform due to halogen bonding interference; use ethyl acetate or acetonitrile for better lattice formation .
- Seeding : Introduce microcrystals from analogous compounds (e.g., 4-fluoro-N-methyl-1,3-benzoxazol-2-amine) to nucleate growth .
Methodological Notes
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
